molecular formula C16H22N2O2S B4189515 2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide

2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide

Cat. No. B4189515
M. Wt: 306.4 g/mol
InChI Key: HLCFAMNKYANAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thioxoacetamide derivatives which have been found to possess various biological activities. In

Scientific Research Applications

Analytical Characterization

  • Analytical Properties : A study by Zuba and Sekuła (2013) reports the analytical properties of hallucinogenic substances, including derivatives similar to 2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide. These substances were identified in seized drug market samples, and a variety of analytical methods were employed for their identification, including gas chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy (Zuba & Sekuła, 2013).

Metabolic Study

  • In Vivo Metabolism : Kanamori et al. (2002) explored the in vivo metabolism of a similar compound in rats. The study identified several metabolites, suggesting multiple metabolic pathways. These findings are crucial for understanding the metabolic fate of related compounds (Kanamori et al., 2002).

Synthetic Applications

  • Synthesis of Organic Compounds : Dyachenko (2019) conducted research on the synthesis of a variety of organic compounds using derivatives similar to 2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide. This work illustrates the versatility of such compounds in organic synthesis (Dyachenko, 2019).

Antimicrobial Evaluation

  • Synthesis and Antimicrobial Activity : Pagadala et al. (2012) synthesized a series of compounds, including those structurally related to 2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide, and evaluated their antibacterial and antifungal activity. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Pagadala et al., 2012).

Antiprotozoal Activities

  • Antitrypanosomal and Antimalarial Activities : Rodenko et al. (2007) investigated the antiprotozoal activities of 2,N6-disubstituted adenosine analogs, including those with cyclopentylamino substitutions. The study found potent activities against certain protozoan species, indicating the potential for developing treatments against protozoan infections (Rodenko et al., 2007).

properties

IUPAC Name

2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-10-9-14(20-3)11(2)8-13(10)18-15(19)16(21)17-12-6-4-5-7-12/h8-9,12H,4-7H2,1-3H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCFAMNKYANAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)NC(=O)C(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide
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2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide
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2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide
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2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide
Reactant of Route 6
2-(cyclopentylamino)-N-(4-methoxy-2,5-dimethylphenyl)-2-thioxoacetamide

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